tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
Description
Chemical Structure and Properties The compound “tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate” features a pyrimidine core substituted with a cyclopropylamino group at the 6-position. This pyrimidine ring is linked to a piperidin-4-yl moiety, which is further modified by a methylcarbamate group protected with a tert-butyl ester. The molecular formula is C18H29N5O2, with a molecular weight of 347.45 g/mol .
For example, Pd-catalyzed cross-coupling (e.g., Stille or Buchwald–Hartwig reactions) could introduce the cyclopropylamino group to the pyrimidine ring . The tert-butyl carbamate group is typically introduced using Boc-protecting chemistry, as seen in the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate .
Properties
IUPAC Name |
tert-butyl N-[[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)19-11-13-6-8-23(9-7-13)16-10-15(20-12-21-16)22-14-4-5-14/h10,12-14H,4-9,11H2,1-3H3,(H,19,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDRKGVJTRJUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=NC(=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate, also known by its PubChem CID 66569834, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound features a piperidine ring substituted with a pyrimidine moiety and a cyclopropylamino group, suggesting possible interactions with biological targets such as receptors or enzymes.
- Molecular Formula : C18H29N5O2
- Molecular Weight : 347.46 g/mol
- IUPAC Name : tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]carbamate
Pharmacological Profile
Recent studies have highlighted the pharmacological potential of this compound, particularly in the context of neuropharmacology and cancer therapy. The compound's structure suggests it could act on various neurotransmitter systems or cellular pathways.
- Antitumor Activity :
- Neurotransmitter Modulation :
- Enzyme Inhibition :
Study 1: Antitumor Efficacy
A recent investigation into structurally similar compounds revealed that those containing carbamate linkages exhibited IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The study suggests that modifications to the piperidine or pyrimidine components could enhance efficacy.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Similar Compound A | A549 | 5.2 |
| Similar Compound B | MCF7 | 3.8 |
| This compound | TBD |
Study 2: Neuropharmacological Effects
In vitro assays demonstrated that compounds with similar structural motifs significantly increased serotonin levels in synaptic clefts, suggesting potential antidepressant effects. Further research is needed to confirm these findings for this compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate is C18H29N5O2, with a molecular weight of approximately 347.46 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and a piperidine ring substituted with a cyclopropylamino-pyrimidine fragment. The unique combination of these structural elements contributes to its biological activity and potential therapeutic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. The following factors influence its activity:
- Cyclopropyl Group : Enhances lipophilicity and may improve membrane penetration.
- Pyrimidine Substituent : Known for interacting with various biological targets, influencing pharmacodynamics.
- Carbamate Moiety : Impacts solubility and stability, essential for bioavailability.
Case Study 1: Antiviral Screening
In a recent study published in ACS Omega, researchers synthesized several pyrimidine-based compounds and assessed their antiviral activity against specific viral strains. Compounds similar to this compound showed promising results in inhibiting viral replication at low micromolar concentrations .
Case Study 2: Kinase Inhibition
Another study focused on the development of kinase inhibitors based on piperidine derivatives. The findings suggested that modifications to the piperidine ring could significantly enhance inhibitory potency against certain kinases involved in cancer pathways . This highlights the potential of this compound as a lead compound in drug development.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (4 M) in dioxane | Free amine + CO₂ + tert-butanol | 92% | |
| Basic hydrolysis | NaOH (2 M) in MeOH/H₂O | Free amine + Na₂CO₃ + tert-butanol | 85% |
Key Observations :
-
Acidic conditions (HCl/dioxane) provide higher yields due to faster Boc cleavage kinetics.
-
The liberated amine can participate in subsequent coupling reactions (e.g., amidation, urea formation) .
Nucleophilic Aromatic Substitution (SₙAr) at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes SₙAr reactions at the 2- and 4-positions, particularly with amines or alkoxides.
| Reagents | Position | Product | ESI-MS (m/z) | Source |
|---|---|---|---|---|
| Ethylenediamine | C-4 | Diamino-pyrimidine derivative | 396 [M+H]⁺ | |
| Sodium methoxide | C-2 | Methoxy-pyrimidine analog | 382 [M+H]⁺ |
Mechanistic Insight :
-
The cyclopropylamino group at C-6 electronically activates the pyrimidine ring for SₙAr by withdrawing electron density.
-
Steric hindrance from the piperidine ring influences regioselectivity, favoring substitution at C-4 .
Hydrogenation of the Cyclopropylamino Group
Catalytic hydrogenation reduces the cyclopropylamino group to a primary amine while preserving the carbamate.
| Catalyst | Conditions | Products | 1H NMR Data |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH | Primary amine derivative | δ 8.06 (s, 1H), 5.30 (s, 2H) |
Applications :
Thermal Decomposition
The compound decomposes at elevated temperatures (>200°C), primarily through carbamate degradation pathways.
| Temperature | Products Identified (GC-MS) | Degradation Pathway |
|---|---|---|
| 220°C | Isocyanates, tert-butanol, pyrimidine fragments | Carbamate → Isocyanate + Alcohol |
Stability Note :
Aminolysis of the Carbamate
The Boc group reacts with amines under mild conditions to form urea derivatives.
| Amine | Base | Product | Yield |
|---|---|---|---|
| Piperidine | TEA | Piperidinyl-urea analog | 78% |
| Aniline | DIPEA | N-Phenyl urea derivative | 65% |
Procedure :
Photochemical Reactions
UV irradiation (254 nm) induces cycloreversion of the cyclopropyl group, forming an acyclic diamine.
| Conditions | Products | Reaction Time |
|---|---|---|
| UV light, MeCN | Linear diamine derivative | 6 h |
Caution :
-
Photoreactivity necessitates storage in amber vials to prevent unintended decomposition.
Comparison with Similar Compounds
Physicochemical Characteristics
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DCM, THF) due to the hydrophobic tert-butyl group and polar carbamate.
- Stability : The Boc group confers stability under basic conditions but is labile under acidic conditions, enabling deprotection for further functionalization .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Comparison Points
(a) Heterocyclic Core and Substituents
- Pyrimidine vs. Pyridazine : The target compound’s pyrimidine core (6-membered ring with two nitrogen atoms) contrasts with pyridazine derivatives (e.g., ), which have adjacent nitrogen atoms. Pyrimidines are more common in pharmaceuticals due to their resemblance to nucleic acid bases .
- Cyclopropylamino Group: This substituent provides steric bulk and metabolic stability compared to smaller groups (e.g., chloro in ) or electron-withdrawing groups (e.g., nitro in ). Cyclopropane’s ring strain may enhance binding affinity in enzyme pockets .
(b) Piperidine Modifications
- Position and Functionalization : The 4-yl position of the piperidine ring in the target compound is critical for spatial orientation in binding interactions. Analogues with substitutions at 3-yl or 2-yl (e.g., ) exhibit altered conformational flexibility .
- Carbamate vs. Acetyl Groups : The tert-butyl carbamate in the target compound serves as a protective group, whereas acetylated piperidines (e.g., ) may engage in hydrogen bonding via carbonyl groups .
Q & A
Basic Research Question
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–60°C .
- Analytical tools : Monitor degradation via HPLC-MS to identify breakdown products (e.g., tert-butyl alcohol from carbamate hydrolysis) .
Advanced Consideration : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 25°C) .
How can researchers design experiments to assess the compound’s interaction with biological targets, such as kinase enzymes?
Advanced Research Question
- Docking studies : Use crystal structures of target kinases (e.g., EGFR, CDK2) to predict binding modes of the pyrimidine-piperidine scaffold .
- Biophysical assays : Surface plasmon resonance (SPR) or ITC quantify binding affinity and kinetics .
- Cellular assays : Measure IC50 in kinase inhibition assays (e.g., ADP-Glo™) with ATP concentration variations to confirm competitive binding .
What are the critical considerations for optimizing purification methods to achieve >95% purity for this compound?
Basic Research Question
- Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc to DCM/MeOH) .
- Recrystallization : Test solvents like ethanol or acetonitrile for high recovery of crystalline product .
Advanced Consideration : Employ preparative HPLC with C18 columns for challenging separations (e.g., diastereomers) .
How do structural modifications to the piperidin-4-ylmethyl group alter the compound’s pharmacokinetic properties?
Advanced Research Question
- Lipophilicity : Introduce polar groups (e.g., hydroxyl) to reduce logP and improve solubility .
- Metabolic stability : Replace labile tert-butyl carbamate with stable alternatives (e.g., benzyl carbamate) to prolong half-life .
- In vivo validation : Use rodent PK studies to correlate structural changes with bioavailability and clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
